molecular formula C14H18N2O4 B602325 O-Acetyl Lacosamide CAS No. 1318777-54-6

O-Acetyl Lacosamide

Cat. No.: B602325
CAS No.: 1318777-54-6
M. Wt: 278.31
Attention: For research use only. Not for human or veterinary use.
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Description

O-Acetyl Lacosamide is a derivative of Lacosamide, a third-generation antiepileptic drug.

Biochemical Analysis

Biochemical Properties

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate plays a crucial role in biochemical reactions. It is a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .

Cellular Effects

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate on various types of cells and cellular processes are profound. The decreased production of ATP affects the energy metabolism of the cell, potentially leading to cell death. The increased production of ROS can lead to oxidative stress, which can damage cell structures and affect cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate involves its interaction with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, it disrupts the electron transport chain, leading to decreased ATP production and increased ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can change over time. Long-term exposure to this compound can lead to chronic oxidative stress, which can have detrimental effects on cellular function .

Dosage Effects in Animal Models

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can vary with different dosages in animal models. High doses can lead to significant oxidative stress and potential cell death, while lower doses may have less pronounced effects .

Metabolic Pathways

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is involved in the metabolic pathway of the mitochondrial respiratory chain. It interacts with the enzyme cytochrome c oxidase, disrupting the normal flow of electrons and affecting the production of ATP and ROS .

Subcellular Localization

The subcellular localization of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is likely within the mitochondria, given its interaction with the mitochondrial enzyme cytochrome c oxidase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Lacosamide typically involves the acetylation of Lacosamide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: O-Acetyl Lacosamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form Lacosamide and acetic acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol derivative.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at room temperature.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Hydrolysis: Lacosamide and acetic acid.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of novel compounds with potential pharmacological activities.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

Uniqueness of O-Acetyl Lacosamide:

    Enhanced Stability: The acetylation of Lacosamide may enhance its stability and bioavailability.

    Potential for Novel Applications: The unique chemical structure of this compound may lead to new pharmacological activities and applications in various fields.

Properties

IUPAC Name

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUKRMTHAVMFN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318777-54-6
Record name (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?

A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.

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